Lazuvapagon

Description

Historical Context and Discovery of Lazuvapagon

This compound, also identified by the development codes SK-1404 and KRP-N118, emerged from research programs focused on urological conditions. patsnap.commedchemexpress.comncats.io The compound was initially developed by the Japanese pharmaceutical company Sanwa Kagaku Kenkyusho Co., Ltd. patsnap.comspringer.com Subsequent development activities have also involved Kyorin Pharmaceutical, which planned a Phase II trial in Japan for the treatment of nocturia around September 2018. springer.com

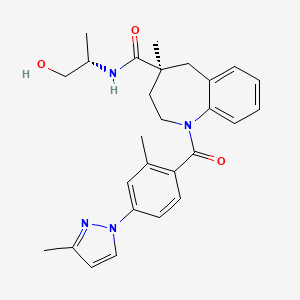

Structurally, this compound is classified as a complex amide, benzazepine, and pyrazole-containing small molecule. springer.com Its International Nonproprietary Name (INN), this compound, was formally published by the World Health Organization in 2020, signifying its progression in the pharmaceutical development pipeline. drugbank.com The compound has been the subject of clinical investigations, including a Phase II trial (NCT03116191) initiated in 2017 to study its effects in patients with nocturia due to nocturnal polyuria. medchemexpress.comauanews.net

Significance of Vasopressin Receptor Agonists in Biomedical Research

Vasopressin receptors are a class of G-protein coupled receptors (GPCRs) that are crucial in regulating a variety of physiological functions. medchemexpress.com There are three primary subtypes: V1a, V1b (also known as V3), and V2. mdpi.com The V1a receptors are found on vascular smooth muscle cells and mediate vasoconstriction, while V1b receptors are primarily located in the anterior pituitary and are involved in hormone release. chemscene.com

The V2 receptor is of particular significance in renal physiology. chemscene.com Located predominantly on the principal cells of the kidney's collecting ducts, V2 receptors are the primary mediators of the antidiuretic action of the hormone arginine vasopressin (AVP). medchemexpress.commdpi.com Activation of the V2 receptor initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which ultimately leads to the insertion of aquaporin-2 water channels into the cell membrane. medchemexpress.com This process enhances water reabsorption from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume. medchemexpress.com

Given this central role in fluid homeostasis, agonists of the V2 receptor are of significant interest in biomedical research and clinical medicine. Selective V2 receptor agonists are investigated for their therapeutic potential in conditions characterized by excessive urine production, such as central diabetes insipidus and nocturia. chemscene.com The development of non-peptide agonists, like this compound, represents an effort to create orally bioavailable drugs with improved selectivity and pharmacological properties compared to endogenous peptide hormones. mdpi.com

Overview of this compound's Role in Preclinical Investigations

In the context of preclinical research, this compound is characterized as a selective vasopressin V2 receptor agonist. medchemexpress.comspringer.commdpi.com Its investigation has been primarily focused on the therapeutic area of nocturia, a condition involving the need to awaken at night to urinate. patsnap.comspringer.com The mechanism of action of this compound is to mimic the natural hormone vasopressin at the V2 receptor, thereby promoting water reabsorption in the kidneys and reducing urine output.

While detailed, publicly available preclinical data on binding affinities and selectivity ratios are limited, the progression of this compound to clinical trials indicates that it demonstrated a promising pharmacological profile in preliminary studies. Research in this area often utilizes various animal models to study lower urinary tract symptoms. Rodent models, for instance, are used to investigate circadian rhythms in bladder capacity and the genetic underpinnings of bladder function. medchemexpress.com The evaluation of a compound like this compound would typically involve assessing its ability to reduce urine volume and voiding frequency in such models, establishing proof-of-concept for its antidiuretic effect before human trials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHSWGKGWGWMSM-CCLHPLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379889-71-9 | |

| Record name | Lazuvapagon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAZUVAPAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Lazuvapagon

Lazuvapagon as a Vasopressin V2 Receptor Agonist

This compound's primary mechanism of action is its function as an agonist at the vasopressin V2 receptor. google.comapp17.com These receptors are a critical component of the renal system, primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts and distal tubules. The activation of V2 receptors by an agonist like this compound mimics the action of the endogenous hormone arginine vasopressin (AVP), leading to a cascade of events that ultimately results in water reabsorption from the urine.

Specificity and Selectivity of V2 Receptor Interaction

The therapeutic efficacy and safety profile of a receptor agonist are heavily dependent on its specificity and selectivity for its target receptor over other related receptors. While detailed public data on the binding affinity of this compound for the V2 receptor in comparison to other vasopressin receptor subtypes (V1a and V1b) and the structurally related oxytocin (B344502) receptor is limited, its classification as a V2 receptor agonist suggests a significant preference for this receptor subtype. google.comapp17.com For context, the natural ligand AVP interacts with V1a, V1b, and V2 receptors with high affinity, with Ki values of approximately 0.6 nM, 85 pM, and 4.9 nM, respectively, and also binds to the oxytocin receptor with a Ki of 110 nM. google.com The development of selective V2 agonists like this compound is aimed at eliciting the antidiuretic effects of V2 receptor activation while minimizing the vascular and other effects associated with V1a and V1b receptor stimulation. google.com

Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These kinetic parameters, along with thermodynamic properties, provide a deeper understanding of the drug-receptor interaction than affinity constants (Kd) alone. google.comozmosi.com They can influence the duration of action and the nature of the physiological response.

Currently, specific experimental data detailing the receptor binding kinetics and thermodynamics of this compound at the V2 receptor are not publicly available. Such studies, often conducted using techniques like surface plasmon resonance (SPR), would be invaluable in further characterizing the pharmacological profile of this compound. ozmosi.com

Mechanisms of V2 Receptor Activation by this compound

The activation of a G-protein coupled receptor (GPCR) like the V2 receptor by an agonist involves a series of intricate molecular events, from conformational changes in the receptor to the engagement and activation of intracellular signaling partners.

Ligand-Receptor Conformational Changes

The binding of an agonist to the extracellular domain of a GPCR is hypothesized to induce critical conformational changes that propagate to the intracellular domains of the receptor. This structural rearrangement is essential for the receptor to interact with and activate its cognate G-protein. While the precise conformational shifts within the V2 receptor upon binding of this compound have not been detailed in published literature, it is understood that these changes are fundamental to its function as an agonist.

G-Protein Coupling and Activation Dynamics

The vasopressin V2 receptor is canonically coupled to the stimulatory G-protein, Gs. patentguru.comdrugbank.com Upon agonist-induced activation of the receptor, the Gs protein is recruited to the intracellular loops of the receptor. This interaction facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The GTP-bound Gαs then dissociates from the beta-gamma subunit complex (Gβγ) and becomes active. The specifics of how this compound influences the efficiency and dynamics of this coupling and activation process are yet to be fully elucidated.

Intracellular Signaling Pathways Modulated by this compound

The activation of the V2 receptor by this compound initiates a well-defined intracellular signaling pathway that is central to its physiological effects.

The primary effector enzyme for the activated Gαs subunit is adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.com The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). drugbank.com PKA, in turn, phosphorylates various downstream target proteins, including the aquaporin-2 (AQP2) water channels. drugbank.com This phosphorylation event is a critical step that triggers the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane. drugbank.com The increased number of AQP2 channels on the apical surface enhances the permeability of the membrane to water, leading to increased water reabsorption from the tubular fluid back into the bloodstream.

While the core cAMP/PKA pathway is the established mechanism for V2 receptor-mediated antidiuresis, further research is needed to explore if this compound exhibits any bias towards or against other potential signaling pathways that can be modulated by V2 receptors.

Preclinical Investigations of Lazuvapagon S Biological Activity

In Vitro Experimental Models for Lazuvapagon Research

Information regarding the specific application of in vitro models to characterize this compound is not available in the public domain.

Cell-Based Assay Systems for Receptor Activity

While it is standard practice to use cell-based assays to determine the potency and efficacy of a compound at its target receptor, no such data for this compound has been publicly released. revvity.co.jpnih.gov These assays would typically involve cells engineered to express the vasopressin V2 receptor to measure downstream signaling events upon compound exposure. revvity.co.jp

Biochemical Assays for Enzyme Interactions and Pathway Modulations

There is no publicly available information on whether this compound has been evaluated in biochemical assays to determine its potential interactions with enzymes or to elucidate its effects on specific biochemical pathways beyond its primary receptor target. nih.govnih.gov

Advanced Complex In Vitro Systems

No published studies were found that describe the use of advanced in vitro systems to investigate the activity of this compound.

There is no information available in the public record regarding the use of 3D cell culture models to study the effects of this compound.

There is no publicly accessible data indicating that this compound has been tested using organ-on-a-chip technology.

In Vivo Experimental Models for this compound Research

Specific details and results from in vivo studies involving this compound in animal models have not been made public. ncats.io Such studies are essential for understanding the physiological and potential therapeutic effects of a compound before it proceeds to human clinical trials. who.int

Rodent Models (e.g., Mice, Rats)

Rodents, particularly rats and mice, are standard models in preclinical research due to their well-understood genetics and physiology, which can be manipulated to simulate human diseases. nih.gov

To study a compound targeting polyuria, researchers often utilize established animal models. These can include:

Genetically Modified Models: Animals can be genetically engineered to lack or overexpress certain genes related to water balance, such as those for vasopressin or its receptors. youtube.com For instance, the Brattleboro rat is a well-known genetic model that lacks the ability to produce vasopressin, leading to a condition similar to diabetes insipidus. youtube.com Studies in such models would help to confirm this compound's mechanism of action.

Pharmacologically-Induced Models: Polyuria can also be induced in normal animals through the administration of certain substances. While studies on diabetic polyuria have explored various rodent models, such as streptozotocin-injected rats, the direct relevance for a vasopressin antagonist would depend on the specific research question. nih.govfrontiersin.org

In these animal models, the primary physiological response measured would be diuresis (urine production). Key parameters that would be assessed following the administration of this compound would include:

Urine Volume and Frequency: A direct measure of the drug's effect on water excretion.

Urine Osmolality: To determine the concentration of the urine, indicating the extent of water reabsorption being blocked.

Plasma Osmolality and Electrolyte Levels: To monitor the systemic effects on the body's water and salt balance.

Urodynamic studies, which assess bladder function, might also be employed to understand the compound's full effect on the urinary system. nih.gov

Non-Rodent Animal Models in Vasopressin Research

While rodent models are crucial, regulatory agencies often require testing in a non-rodent species as well to ensure a broader understanding of a drug's effects before human trials. wikipedia.org Dogs are a frequently used non-rodent species in toxicological and pharmacological studies. wikipedia.org For vasopressin receptor antagonists, non-human primates may also be considered in specific cases due to their physiological similarity to humans, especially concerning the endocrine and cardiovascular systems. nih.govnih.gov The choice of species is critical and based on which animal's physiology most closely mimics human responses to the drug. wikipedia.org

Development and Validation of Animal Models for this compound Studies

The development and validation of any animal model are crucial for ensuring the reliability of preclinical data. nih.govplos.orgnih.gov This involves demonstrating that the model consistently reproduces the key features of the human condition being studied and that it is sensitive to the effects of potential treatments. For a novel compound like this compound, this would involve establishing a dose-response relationship and confirming that its effects are indeed due to its intended mechanism of action (i.e., vasopressin receptor antagonism).

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings

Pharmacokinetic (PK) studies describe what the body does to the drug, while pharmacodynamic (PD) studies describe what the drug does to the body. vibiosphen.com Both are essential components of preclinical evaluation.

Absorption and Distribution Studies in Animal Models

Understanding how this compound is absorbed into the bloodstream and distributed to various tissues is a primary goal of early preclinical research. These studies are typically conducted in rodent and non-rodent species.

Absorption: The rate and extent of absorption would be determined after administration through different routes, primarily oral. Factors influencing absorption, such as the presence of food, would also be investigated. youtube.com

Distribution: Studies would be conducted to understand where the compound travels in the body and if it accumulates in specific organs. The volume of distribution (Vd) is a key parameter calculated from these studies, which provides insight into the extent of drug distribution throughout the body. nih.govmmv.org Plasma protein binding is another important factor, as it can influence the amount of free drug available to exert its effect. nih.govmmv.org

The following table illustrates the type of data that would be generated in preclinical pharmacokinetic studies for a hypothetical compound, as specific data for this compound is not available.

| Parameter | Description | Example Value (Hypothetical) |

| Tmax | Time to reach maximum plasma concentration | 1.5 hours |

| Cmax | Maximum plasma concentration | 500 ng/mL |

| AUC | Area under the plasma concentration-time curve | 3000 ng*h/mL |

| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation | 45% |

| Vd | Apparent volume of distribution | 2.5 L/kg |

| Protein Binding (%) | Percentage of the drug bound to plasma proteins | 98% |

This table is for illustrative purposes only and does not represent actual data for this compound.

General Aspects of Metabolism in Preclinical Species

Information regarding the metabolic pathways of this compound in preclinical species such as rats, dogs, or monkeys is not available in the provided search results. For a new chemical entity, metabolic studies are crucial to understand how the compound is processed in the body. These investigations typically use in vitro systems like liver microsomes and hepatocytes from various species, as well as in vivo studies. umich.eduadmescope.com The goal is to identify the major metabolites and the enzymes responsible for the metabolism, such as cytochrome P450 (CYP) enzymes. umich.edu For instance, other vasopressin V2 receptor antagonists like Tolvaptan and Conivaptan are primarily metabolized in the liver by CYP3A4. ahajournals.org Similar studies would be necessary to characterize the metabolic profile of this compound.

Elimination and Excretion Profiles in Animal Models

Details on the elimination and excretion of this compound in animal models are not present in the available search results. The elimination of a drug from the body can occur through various routes, including urine and feces, either as the unchanged drug or as metabolites. bioscientifica.comsochob.cl Preclinical studies for other vasopressin V2 receptor antagonists have shown that fecal excretion is a significant route of elimination. ahajournals.org To determine the excretion profile of this compound, studies using radiolabeled compounds in animal models would typically be performed to trace the drug and its metabolites and quantify their excretion in urine, feces, and bile. admescope.com

In Vivo Pharmacodynamic Responses (e.g., Antidiuretic Effects)

There is no specific information available on the in vivo pharmacodynamic responses to this compound, including its antidiuretic effects in animal models. As a potential vasopressin V2 receptor antagonist, it would be expected to block the action of vasopressin at the V2 receptors in the kidneys. oup.com This action would lead to an increase in free water excretion, a decrease in urine osmolality, and an increase in serum sodium concentration, which are key indicators of antidiuretic effect reversal. ahajournals.orgoup.com Animal models, particularly in rats and dogs, are commonly used to evaluate these effects. ahajournals.orgnih.gov For example, studies on other V2 receptor antagonists have demonstrated dose-dependent increases in urine volume and decreases in urine osmolality in water-loaded animals. ahajournals.orgbioscientifica.com

Chemical Synthesis and Structural Modification Research of Lazuvapagon

Synthetic Methodologies for Lazuvapagon and its Intermediates

The synthesis of this compound, with its complex benzazepine core and multiple stereocenters, requires precise and controlled chemical strategies. Research has focused on developing efficient synthetic routes that are both amenable to the production of the target molecule and its key intermediates in high purity and yield.

Stereoselective and Asymmetric Synthesis Approaches

The chemical structure of this compound, formally named (4S)-N-[(2S)-1-hydroxypropan-2-yl]-1-[2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide, contains two specific stereocenters that are crucial for its biological activity. nih.govwho.int The development of stereoselective and asymmetric synthetic methods is therefore paramount.

The synthesis of chiral benzazepine derivatives, the core scaffold of this compound, often involves the use of chiral starting materials or the application of asymmetric transformations. One common approach involves the enantioselective synthesis of key intermediates. For instance, the optical isomers of related benzazepine derivatives have been synthesized from chiral precursors derived from amino acids. researchgate.net Another strategy involves the resolution of racemic mixtures using chiral chromatography or by forming diastereomeric salts with a resolving agent, which can then be separated. rssing.com

For the synthesis of related 1,4-benzodiazepine (B1214927) derivatives, stereoselective methods have been reported that achieve a complete reversal of diastereoselectivity depending on the cyclization methodology employed. researchgate.net Furthermore, the stereoselective formation of related tetrahydro-6H-benzo[e] greyb.compatsnap.comoxazino[4,3-a] greyb.compatsnap.comdiazepine-6,12(11H)-diones has been accomplished through solid-phase synthesis followed by a stereoselective reduction, retaining the configuration of the key stereocenter. nih.gov These approaches highlight the methodologies available for controlling stereochemistry in complex heterocyclic systems analogous to this compound.

Optimization of Synthetic Routes for Scalability

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction safety, cost-effectiveness, and process robustness. catsci.comvisimix.com For pharmaceutical compounds like this compound, optimizing the synthetic route for scalability is a critical aspect of process chemistry. kemitek.org

Key considerations in scaling up the synthesis of complex molecules include the use of readily available and less hazardous starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions to maximize yield and throughput. catsci.com For instance, in the development of related vasopressin antagonists like Tolvaptan, which also features a benzazepine core, significant effort was dedicated to developing a scalable process. patsnap.compatsnap.com This often involves replacing expensive or hazardous reagents used in initial discovery synthesis with more practical alternatives for large-scale manufacturing. catsci.com

The optimization process may involve transitioning from batch processing to continuous flow chemistry, which can offer better control over reaction parameters and improved safety profiles. kemitek.org For the synthesis of the benzazepine skeleton, intramolecular Mitsunobu reactions have been investigated as a viable strategy. researchgate.net The development of a scalable process for key intermediates is also crucial. For example, a scalable process for the synthesis of 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d] greyb.combenzazepine monohydrate, an intermediate for a related AVP antagonist, has been reported. jst.go.jp

Design and Synthesis of this compound Analogs and Derivatives

The discovery and development of this compound have been supported by the design and synthesis of a multitude of analogs and derivatives. These efforts are aimed at improving potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Analog Development

The design of this compound analogs is guided by rational drug design principles, which leverage an understanding of the target receptor's structure and the SAR of existing ligands. nih.gov The vasopressin V2 receptor is a G-protein coupled receptor (GPCR), and the design of its antagonists often focuses on modifying key structural motifs to enhance receptor binding and functional activity.

For benzazepine-based V2 receptor antagonists, SAR studies have revealed that modifications at various positions of the benzazepine ring and the appended benzoyl moiety can significantly impact activity and selectivity. nih.gov For example, the introduction of a chlorine atom at the 7-position of the benzazepine ring and a methyl group on the aminobenzoyl moiety was found to enhance the oral activity of a related antagonist, OPC-41061. nih.gov

Structure-kinetic relationship (SKR) studies have also become an important tool, demonstrating that the residence time of an antagonist at the V2 receptor can be critical for its efficacy. nih.gov Subtle structural modifications in a series of benzodiazepine (B76468) derivatives were found to dramatically alter their binding kinetics, leading to the identification of compounds with prolonged residence times and enhanced in vivo efficacy. nih.gov

Combinatorial Chemistry Approaches in Analog Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, facilitating the exploration of chemical space and the identification of lead compounds. nih.gov This approach has been applied to the synthesis of benzodiazepine and benzazepine libraries to explore their potential as therapeutic agents.

Solid-phase synthesis is a key technology in combinatorial chemistry, allowing for the efficient construction of diverse molecular scaffolds. A solid-phase strategy for the synthesis of di- and trisubstituted benzazepine derivatives has been developed, enabling functionalization through various reactions like acylation, sulfonation, and cross-coupling reactions. acs.org This methodology was used to prepare a pilot library of benzazepine derivatives, demonstrating its utility for generating analogs of compounds like this compound. acs.org Similarly, a library of 192 structurally diverse 1,4-benzodiazepine derivatives was constructed using a pin apparatus, allowing for detailed SAR analysis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, these studies focus on identifying the structural features that govern its affinity and selectivity for the vasopressin V2 receptor.

The general structure of many non-peptide V2 receptor antagonists, including this compound, consists of a central benzene-fused seven-membered ring system (like benzazepine or benzodiazepine) linked to two aromatic rings through amide bonds. rhhz.net SAR studies on related series have provided valuable insights. For instance, in a series of phenothiazine-based V2 receptor antagonists, it was found that electron-withdrawing groups on the phenothiazine (B1677639) scaffold could increase affinity for the V2 receptor. rhhz.net

In the benzazepine series, the nature and position of substituents have a profound effect on activity. As mentioned earlier, the introduction of specific substituents on the benzazepine and benzoyl moieties of OPC-31260 led to the more potent and orally active OPC-41061. nih.gov In a series of 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl)benzanilide derivatives, the introduction of a hydrophilic substituent at the 5-position of the benzodiazepine ring resulted in increased oral availability. jst.go.jp

The following interactive table summarizes general SAR findings for benzazepine-type vasopressin V2 receptor antagonists, which provide a framework for understanding the SAR of this compound.

| Structural Region | Modification | Impact on Activity/Properties | Reference Compound Class |

|---|---|---|---|

| Benzazepine Ring | Substitution at 7-position (e.g., Cl) | Enhanced oral activity | OPC-41061 series nih.gov |

| Benzoyl Moiety | Substitution at 2-position (e.g., CH3) | Enhanced oral activity | OPC-41061 series nih.gov |

| Benzodiazepine Ring | Hydrophilic substituent at 5-position | Increased oral availability | 2-Phenyl-4'-(tetrahydro-1H-1,5-benzodiazepine-1-carbonyl)benzanilide series jst.go.jp |

| General Scaffold | Introduction of electron-withdrawing groups | Increased V2 receptor affinity | Phenothiazine derivatives rhhz.net |

| General Scaffold | Subtle structural modifications | Significant changes in binding kinetics (residence time) | Benzodiazepine derivatives nih.gov |

These SAR studies underscore the intricate relationship between the molecular architecture of this compound and its function as a selective V2 receptor antagonist, guiding the ongoing efforts in the design and synthesis of new and improved therapeutic agents.

Identification of Key Pharmacophores for V2 Receptor Agonism

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For a V2 receptor agonist like this compound, the identification of its key pharmacophoric features is crucial for understanding its interaction with the receptor and for the design of new, improved analogs.

While specific proprietary pharmacophore models for this compound are not publicly disclosed, the analysis of its structure in the context of other non-peptide V2 receptor agonists allows for the deduction of its likely key features. The general structure-activity relationship (SAR) of this class of compounds suggests that the following elements are critical for V2 receptor agonism:

Aromatic Core: A central aromatic system, in this compound's case, the benzazepine scaffold, serves as a rigid core to correctly orient the other functional groups.

Hydrogen Bond Acceptors/Donors: The carboxamide linkage and the hydroxyl group on the propanol (B110389) side chain are likely involved in crucial hydrogen bonding interactions with amino acid residues in the V2 receptor binding pocket.

Hydrophobic Pockets: The methyl groups and the pyrazole (B372694) ring likely interact with hydrophobic pockets within the receptor, contributing to binding affinity.

The relationship between a molecule's structure and its biological activity is a fundamental concept in medicinal chemistry, allowing researchers to predict and modify the effects of a drug by altering its chemical structure. dotmatics.com

Elucidation of Structural Determinants for Receptor Selectivity

The vasopressin receptor family consists of three main subtypes: V1a, V1b, and V2. Achieving selectivity for the V2 receptor over the V1a and V1b subtypes is a critical objective in the development of drugs like this compound to minimize off-target effects. The structural features of this compound that contribute to its V2 selectivity are a result of subtle but significant differences in the amino acid sequences and three-dimensional structures of the vasopressin receptor subtypes.

Structure-activity relationship (SAR) studies of this compound and its analogs would involve the systematic modification of different parts of the molecule to assess the impact on binding affinity and functional activity at each receptor subtype. Key areas for modification to enhance V2 selectivity likely include:

The Benzoyl Moiety: The substitution pattern on the benzoyl ring, including the methyl and pyrazolyl groups, is a critical determinant of receptor selectivity. Modifications in this region can fine-tune the electronic and steric properties of the molecule to favor interaction with the V2 receptor binding site.

The Carboxamide Side Chain: The nature of the substituent on the carboxamide, in this case, the (S)-1-hydroxypropan-2-yl group, plays a significant role in selectivity. Variations in the length, stereochemistry, and functional groups of this side chain can dramatically alter the receptor interaction profile.

Through iterative synthesis and biological testing of such modifications, medicinal chemists can build a comprehensive understanding of the structural requirements for potent and selective V2 receptor agonism. longdom.org

Impact of Stereochemistry on Biological Activity

This compound is a chiral molecule, meaning it exists as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. The specific stereochemistry of this compound is (4S)-N-[(2S)-1-hydroxypropan-2-yl]-1-[2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxamide. nih.gov

The three-dimensional shape of a drug molecule is critical for its interaction with its biological target. dotmatics.com For this compound, the specific (S) configuration at both chiral centers is essential for its potent V2 receptor agonist activity. The incorrect stereoisomer would likely have a significantly lower affinity for the V2 receptor and could potentially interact with other receptors, leading to undesired side effects.

The synthesis of the single, desired stereoisomer, known as stereoselective synthesis, is a key challenge in the manufacturing of such drugs. This often involves the use of chiral starting materials, chiral catalysts, or resolution techniques to separate the desired isomer from a mixture.

Table 1: Stereoisomers of this compound and Their Expected Activity

| Stereoisomer | Configuration at Benzazepine Ring | Configuration at Propanol Side Chain | Expected V2 Receptor Agonist Activity |

| This compound | (4S) | (2S) | High |

| Diastereomer 1 | (4R) | (2S) | Low / Inactive |

| Diastereomer 2 | (4S) | (2R) | Low / Inactive |

| Enantiomer | (4R) | (2R) | Low / Inactive |

Development of Chemical Probes for this compound Research

Chemical probes are essential tools for studying the biology of a target protein. These are typically small molecules, often derived from a known drug, that can be used to investigate the distribution, function, and regulation of the target in cells and in vivo. The development of chemical probes based on the this compound scaffold would be invaluable for advancing our understanding of the V2 receptor.

While specific chemical probes derived directly from this compound are not widely reported in the public domain, the general strategies for their development would include:

Radiolabeling: The synthesis of a radiolabeled version of this compound, for instance, by incorporating isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative binding assays and autoradiographic studies to map the distribution of V2 receptors in tissues. Although no radiolabeled this compound has been publicly detailed, the development of radiolabeled probes for other vasopressin receptors demonstrates the feasibility and utility of this approach. nih.gov

Fluorescent Labeling: Attaching a fluorescent tag to this compound would allow for the visualization of V2 receptors in living cells using microscopy techniques. This would be useful for studying receptor trafficking, internalization, and interactions with other proteins.

Biotinylation: The conjugation of biotin (B1667282) to this compound would create a probe that can be used for affinity purification of the V2 receptor and its interacting partners from cell lysates.

The development of such chemical probes requires careful consideration of the attachment point of the label to ensure that the probe retains high affinity and selectivity for the V2 receptor.

Table 2: Potential Chemical Probes Based on this compound

| Probe Type | Label | Potential Application |

| Radioligand | ³H or ¹⁴C | Receptor binding assays, autoradiography |

| Fluorescent Probe | e.g., FITC, Rhodamine | Live-cell imaging, receptor trafficking studies |

| Affinity Probe | Biotin | Receptor purification, protein interaction studies |

Therapeutic Research Applications and Mechanistic Investigations of Lazuvapagon

Investigation of Lazuvapagon in Regulation of Fluid Homeostasis

Polyuria is a condition characterized by the excessive or abnormally large production of urine, generally defined as more than 2.5 or 3 liters per day in adults. wikipedia.orgnih.gov It can be a symptom of various underlying disorders, including diabetes mellitus and diabetes insipidus. webmd.comnih.gov Diabetes insipidus, in particular, involves disruptions in the vasopressin system, either through insufficient AVP production (central diabetes insipidus) or the kidneys' inability to respond to AVP (nephrogenic diabetes insipidus). nih.gov

Research into compounds like this compound often involves preclinical models that simulate conditions of polyuria. In such models, this compound's efficacy as a V2 receptor agonist is evaluated by its ability to reduce urine output. By activating V2 receptors in the kidneys, this compound is expected to promote water retention and produce a more concentrated urine, counteracting the excessive water loss characteristic of certain forms of polyuria. nih.govwikipedia.org The primary research application noted for this compound has been for nocturia, a specific form of polyuria characterized by excessive urination at night. medchemexpress.commedchemexpress.com

The mechanism by which this compound is studied for its effects on fluid homeostasis is centered on its interaction with the vasopressin V2 receptor in the renal collecting ducts. nih.gov In renal physiology, the process of tubular reabsorption allows the body to reclaim water and essential solutes from the fluid that has been filtered out of the blood by the glomerulus. wikipedia.orgjumedicine.com

The V2 receptor is a G protein-coupled receptor that, upon activation, initiates a signaling cascade. nih.gov This cascade leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. nih.gov These channels dramatically increase the membrane's permeability to water. nih.govyoutube.com Consequently, more water is reabsorbed from the tubular fluid back into the bloodstream, driven by the osmotic gradient between the tubular fluid and the surrounding interstitial fluid. youtube.com Research on this compound investigates this specific molecular mechanism, confirming its action as an agonist that triggers this physiological response to conserve body water. medchemexpress.com

| Step | Description | Physiological Outcome |

|---|---|---|

| 1. Binding | This compound, a V2 receptor agonist, binds to and activates the vasopressin V2 receptors on the basolateral membrane of renal collecting duct cells. | Initiation of intracellular signaling. |

| 2. Signaling Cascade | Activation of the V2 receptor stimulates a G-protein signaling pathway, leading to the production of cyclic AMP (cAMP). | Amplification of the initial signal. |

| 3. Aquaporin Translocation | Increased cAMP levels trigger the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical (luminal) membrane of the cell. | Insertion of water channels into the membrane. |

| 4. Increased Permeability | The presence of AQP2 channels in the apical membrane significantly increases its permeability to water. | Facilitation of water movement. |

| 5. Water Reabsorption | Water moves via osmosis from the tubular fluid, through the AQP2 channels, and into the renal interstitial fluid, ultimately returning to the bloodstream. | Decreased urine volume and increased urine concentration. |

Exploration of this compound's Biological Modulation Beyond V2 Receptor (if applicable)

This compound is characterized in scientific literature as a vasopressin V2 receptor agonist. medchemexpress.commedchemexpress.com The specificity of a compound for its target receptor is a critical aspect of pharmacological research, as interactions with other receptors, known as off-target effects, can lead to unintended biological responses. nih.gov While extensive research is conducted to ensure receptor selectivity, all compounds have the potential for some level of off-target activity. However, based on available information, the primary focus of this compound research is its selective agonist activity at the V2 receptor. Significant biological modulation beyond this specific target has not been a prominent feature in the published scientific literature.

Research into Related Vasopressin Receptor-Mediated Physiological Processes

The broader physiological context of this compound's action involves understanding the roles of the entire vasopressin receptor family. medchemexpress.com While this compound targets the V2 receptor, the V1a and V1b receptors mediate distinct and important physiological functions in other systems.

| Receptor | Primary Location(s) | Primary Function(s) | Relevance to this compound Research |

|---|---|---|---|

| V1a | Vascular smooth muscle, platelets, liver | Vasoconstriction, platelet aggregation, glycogenolysis | Represents a key off-target receptor; high selectivity for V2 over V1a is a desired property to minimize cardiovascular effects. |

| V1b (V3) | Anterior pituitary gland | Regulation of Adrenocorticotropic Hormone (ACTH) release | Represents a potential off-target for neuroendocrine interactions. |

| V2 | Kidney collecting ducts | Regulation of water reabsorption (antidiuresis) | This is the primary therapeutic target for this compound. |

The cardiovascular system is significantly influenced by vasopressin, primarily through the V1a receptor. medchemexpress.com Activation of V1a receptors located on vascular smooth muscle cells leads to vasoconstriction, which can increase blood pressure. Because this compound is a selective V2 receptor agonist, it is not expected to directly cause V1a-mediated vasoconstriction. However, research into any V2 agonist must consider potential indirect cardiovascular modulations. By altering fluid volume through its action on renal water reabsorption, a V2 agonist can influence blood volume, which in turn can affect cardiovascular parameters like blood pressure and cardiac output. Therefore, investigations may include monitoring cardiovascular metrics to confirm the compound's selectivity and understand the systemic consequences of its primary fluid-retaining effect.

The neuroendocrine system and the immune system are known to have bidirectional communication, with hormones and neuropeptides influencing various physiological processes. nih.gov Vasopressin itself is a key neuroendocrine hormone. The V1b receptor, located in the anterior pituitary, plays a role in regulating the stress response by modulating the release of adrenocorticotropic hormone (ACTH). medchemexpress.com As this compound's primary target is the V2 receptor, direct interference with V1b-mediated neuroendocrine pathways is not its intended mechanism of action. Research in this area would focus on confirming its selectivity and ensuring that it does not produce significant off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis.

Future Research Directions and Translational Perspectives for Lazuvapagon

Development of Advanced Preclinical Models for Enhanced Predictability

The transition from preclinical to clinical success is often hampered by the limited predictive power of conventional animal models. For Lazuvapagon, future research should prioritize the development of more sophisticated preclinical models that more accurately replicate the pathophysiology of human nocturia. While general preclinical models for conditions like overactive bladder exist, including those in non-human primates, there is a need for models that specifically capture the multifactorial nature of nocturia, which can involve nocturnal polyuria, diminished bladder capacity, or sleep disturbances. creative-biolabs.comwjarr.com

Future endeavors could focus on creating humanized animal models or utilizing advanced in vitro systems. For instance, three-dimensional (3D) organoid cultures of bladder and kidney tissues could offer a more physiologically relevant platform to study the effects of this compound on cell signaling and water reabsorption. nih.gov The development of "disease-in-a-dish" models using patient-derived induced pluripotent stem cells (iPSCs) could also provide valuable insights into individual variations in drug response. Furthermore, establishing preclinical models that incorporate circadian rhythm disturbances will be essential to mimic the nocturnal aspects of the condition being targeted.

Exploration of Novel Molecular Targets and Off-Target Interactions

While this compound is characterized as a vasopressin V2 receptor agonist, a thorough investigation into its broader molecular interactions is a critical avenue for future research. It is known that G protein-coupled receptors (GPCRs), like the V2 receptor, can be promiscuous, activating multiple G protein signaling pathways. biorxiv.org Research has shown that the V2 receptor can engage with various G proteins beyond the canonical Gs pathway, including members of the Gi/o and G12/13 families. biorxiv.org Future studies should aim to delineate the full spectrum of signaling pathways modulated by this compound. This could uncover novel mechanisms of action that may contribute to its therapeutic effects or reveal potential for new therapeutic indications.

Conversely, a comprehensive assessment of off-target interactions is imperative to build a complete profile of the compound. Unintended interactions with other receptors or cellular components can lead to unforeseen side effects. ontosight.ai Computational approaches and broad-based screening panels can be employed to predict and identify potential off-target binding. reactionbiology.com For example, some drugs have been found to act as V2R agonists, leading to AQP2 upregulation, which could be an intended or unintended effect depending on the therapeutic goal. nih.gov Understanding these interactions is fundamental for optimizing the therapeutic window and ensuring a favorable risk-benefit profile.

Rational Design and Synthesis of Next-Generation this compound Analogs

The principles of medicinal chemistry and structure-activity relationship (SAR) studies will be instrumental in the development of next-generation analogs of this compound with improved properties. nih.govresearchgate.netnih.gov Future research should focus on the rational design and synthesis of new compounds that exhibit enhanced potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the core structure of this compound could lead to analogs with a more desirable duration of action, minimizing the risk of prolonged antidiuresis. nih.gov

Systematic modifications of different parts of the molecule, guided by computational modeling, can help in identifying key structural motifs responsible for V2 receptor binding and activation. The synthesis and evaluation of a library of analogs will provide valuable data to build robust SAR models. nih.govmdpi.com This knowledge can then be used to fine-tune the molecular architecture to optimize for desired therapeutic characteristics while minimizing potential liabilities. For example, research on other V2 receptor agonists has led to the development of analogs with significantly higher cytostatic and antimetastatic effects in cancer models, demonstrating the potential for discovering novel therapeutic applications through analog design. frontiersin.orge-crt.org

| Research Area | Focus | Potential Outcome |

| Potency Enhancement | Modifications to increase binding affinity for the V2 receptor. | Lower effective dose, potentially reducing off-target effects. |

| Selectivity Improvement | Alterations to decrease affinity for other vasopressin receptor subtypes (V1a, V1b) and the oxytocin (B344502) receptor. | Reduced risk of side effects associated with non-selective receptor activation. |

| Pharmacokinetic Tuning | Chemical changes to alter absorption, distribution, metabolism, and excretion (ADME) properties. | Optimized duration of action and improved oral bioavailability. |

| Novel Activities | Exploration of structural changes that may lead to new biological effects. | Discovery of new therapeutic indications for this compound analogs. |

Application of Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling are powerful tools that can accelerate the drug discovery and development process for compounds like this compound. patheon.comnih.gov These approaches can provide valuable insights into the molecular interactions between this compound and the V2 receptor, guiding the rational design of more effective and safer analogs. nih.govbibliotekanauki.plresearchgate.net

Future research should leverage molecular dynamics simulations to understand the conformational changes in the V2 receptor upon this compound binding and activation. nih.gov This can help to identify key amino acid residues involved in the interaction, which can be targeted for mutagenesis studies to validate the binding model. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs before their synthesis, saving time and resources. frontiersin.org Physiologically based pharmacokinetic (PBPK) modeling can also be employed to simulate the ADME properties of this compound and its analogs in virtual patient populations, aiding in the design of clinical trials. patheon.comfrontiersin.org

| Modeling Technique | Application for this compound Research |

| Molecular Docking | Predicting the binding pose of this compound and its analogs within the V2 receptor. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the this compound-V2 receptor complex over time. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of the ligand-receptor interaction and reaction mechanisms. |

| QSAR Modeling | Developing predictive models for the biological activity of new analogs based on their chemical structure. |

| PBPK Modeling | Simulating the pharmacokinetic profile of this compound in virtual populations to inform clinical trial design. |

Methodological Advancements in this compound Preclinical Research

To enhance the translational value of preclinical research on this compound, it is essential to adopt and develop advanced methodologies. This includes refining the techniques used to assess the pharmacodynamics and efficacy of the compound in relevant biological systems. For instance, the use of high-content imaging and automated analysis can provide more quantitative and objective data from in vitro cell-based assays.

In the context of nocturia research, the development of more robust and clinically relevant endpoints in preclinical models is crucial. cloudfront.netics.org This could involve the use of sophisticated techniques to monitor bladder function and sleep patterns in animal models continuously. Furthermore, the implementation of advanced analytical methods for quantifying this compound and its metabolites in biological matrices will be important for accurate pharmacokinetic and pharmacodynamic assessments. The use of patient-reported outcome measures, such as the Nocturia Sleep Quality Scale (NSQS), in clinical trials will also be vital for capturing the patient's experience. nih.gov

Biomarker Discovery and Validation in Preclinical Contexts

The identification and validation of reliable biomarkers are critical for the successful development of this compound. nih.gov Biomarkers can serve multiple purposes, including patient selection, target engagement confirmation, and as surrogate endpoints for clinical efficacy. nih.govresearchgate.net Future research should focus on discovering and validating biomarkers that are closely linked to the mechanism of action of this compound and the pathophysiology of nocturia.

One promising area is the field of "Nocturomics," which involves the use of omics technologies (genomics, proteomics, metabolomics) to identify novel biomarkers. nih.govresearchgate.net For example, metabolomic studies have already identified several serum metabolites associated with nocturia, such as lauric acid, imidazolelactic acid, thiaproline, and glycerol. nih.gov These candidates require further validation in preclinical models and human studies. Another important biomarker is copeptin, a stable peptide that is co-secreted with vasopressin and can serve as a surrogate marker for vasopressin levels, which are difficult to measure directly. biochemia-medica.com Preclinical studies could investigate the modulation of these biomarkers by this compound to establish a clear link between drug activity and biological response.

| Biomarker Category | Potential Candidates for this compound Research | Purpose |

| Target Engagement | Copeptin, cyclic AMP (cAMP) in urine or plasma. | To confirm that this compound is interacting with the V2 receptor and activating downstream signaling. |

| Pharmacodynamic | Urine osmolality, aquaporin-2 (AQP2) levels in urine. | To measure the physiological response to this compound. |

| Patient Stratification | Genetic variants in the AVPR2 gene, baseline levels of nocturia-associated metabolites. | To identify patients who are most likely to respond to treatment with this compound. |

| Efficacy | Changes in the levels of "Nocturomics"-derived biomarkers. | To serve as surrogate endpoints for clinical benefit in early-phase trials. |

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its optimal clinical use and the development of even more effective therapies for nocturia and related conditions.

Academic Research Synthesis and Review Methodologies for Lazuvapagon

Systematic Literature Reviews on Lazuvapagon's Preclinical Data

A systematic literature review is a methodical and transparent process for identifying, selecting, and critically appraising all relevant research on a specific topic. In the context of this compound, a systematic review of preclinical data would aim to provide a comprehensive and unbiased summary of the available evidence. This process helps in consolidating findings from numerous, often heterogeneous, studies. nih.gov

The primary objectives of a systematic review on this compound's preclinical data would include:

Identifying all available in vitro and in vivo studies: This involves a comprehensive search of multiple databases to gather all published and unpublished research on this compound.

Assessing the quality and risk of bias of included studies: Methodological rigor of the studies is evaluated to determine the reliability of their findings. nih.gov

Synthesizing the evidence: The findings are collated to provide a coherent picture of this compound's pharmacological effects.

A systematic review would focus on key preclinical parameters such as receptor binding affinity, in vitro functional activity, and in vivo efficacy in various animal models. The process is guided by a predefined protocol to ensure reproducibility and minimize bias.

Meta-Analytic Approaches for Quantitative Preclinical Study Findings

While a systematic review provides a qualitative summary, a meta-analysis offers a quantitative synthesis of data from multiple independent studies. nih.gov For this compound, a meta-analysis could be employed to statistically pool data from various preclinical studies to derive a more precise estimate of its treatment effect. This is particularly valuable when individual studies have small sample sizes and thus, limited statistical power. nih.gov

Key considerations for a meta-analysis of this compound's preclinical data include:

Homogeneity of studies: The included studies should be sufficiently similar in terms of design, animal models, and outcome measures to allow for meaningful data pooling.

Effect size calculation: A standardized measure of the treatment effect is calculated for each study.

A meta-analysis could, for instance, provide a more robust estimate of this compound's efficacy in reducing fluid overload in animal models of heart failure compared to individual studies.

Below is an interactive table illustrating a hypothetical meta-analysis of this compound's effect on a specific biomarker from several preclinical studies.

| Study ID | Animal Model | Sample Size (N) | Effect Size (Standardized Mean Difference) | Confidence Interval (95%) |

|---|---|---|---|---|

| Study A | Rat (Hyponatremia) | 10 | -1.5 | -2.1, -0.9 |

| Study B | Dog (Heart Failure) | 8 | -1.8 | -2.5, -1.1 |

| Study C | Mouse (Cirrhosis) | 12 | -1.2 | -1.9, -0.5 |

Qualitative and Mixed-Methods Research Synthesis in Related Areas

Qualitative research synthesis can provide valuable insights into complex research questions that cannot be answered by quantitative data alone. For a compound like this compound, this could involve synthesizing qualitative data from studies on related vasopressin receptor antagonists to understand the broader therapeutic landscape and potential challenges. nih.gov Mixed-methods research, which integrates both quantitative and qualitative data, can offer a more comprehensive understanding.

This approach could be used to:

Explore the historical development and evolution of vasopressin receptor antagonists.

Analyze expert opinions and perspectives on the clinical potential of dual V1a/V2 receptor antagonism.

Identify recurring themes and patterns in the preclinical development of similar compounds.

Identification of Knowledge Gaps and Controversies in this compound Research

A significant outcome of any research synthesis is the identification of knowledge gaps and areas of controversy. researchgate.net In the case of this compound, a systematic review and meta-analysis would likely highlight areas where further research is needed.

Potential knowledge gaps that could be identified include:

Lack of long-term preclinical studies: The majority of studies may be of short duration, leaving the long-term effects of this compound unknown.

Limited range of animal models: Research may be concentrated in a few specific disease models, with a need for investigation in other relevant conditions.

Inconsistent reporting of outcomes: Variability in the outcomes measured across studies can make it difficult to compare and synthesize findings.

Controversies might arise from conflicting results between different studies, which a meta-analysis can help to explore by examining potential sources of heterogeneity.

Frameworks for Evaluating Translational Potential of Preclinical Findings

The ultimate goal of preclinical research is to provide a solid foundation for successful clinical development. Frameworks for evaluating the translational potential of preclinical findings are essential for bridging the gap between bench and bedside. For this compound, such a framework would involve a multi-faceted assessment of the preclinical evidence.

Key components of a translational evaluation framework include:

Robustness of preclinical evidence: This involves assessing the quality of the studies, the consistency of the findings, and the biological plausibility of the mechanism of action. researchgate.net

Predictive validity of animal models: The extent to which the animal models used in preclinical studies mimic the human disease is a critical consideration.

Pharmacokinetic and pharmacodynamic modeling: Integrating preclinical pharmacokinetic and pharmacodynamic data to predict human dose-response relationships.

The development of nonpeptide vasopressin antagonists has paved the way for selective blockade of vasopressin receptor subtypes for therapeutic purposes. researchgate.net A thorough evaluation using these frameworks would help in making informed decisions about the progression of this compound into clinical trials.

Below is an interactive table summarizing a hypothetical translational potential assessment for this compound.

| Assessment Criterion | Preclinical Evidence Summary | Translational Confidence |

|---|---|---|

| Target Engagement | High affinity and selectivity for V1a/V2 receptors demonstrated in vitro. | High |

| Efficacy in Animal Models | Consistent aquaretic effects observed in rodent models of hyponatremia. | Medium |

| Pharmacokinetics | Good oral bioavailability demonstrated in rats and dogs. | Medium |

| Predictive Validity of Models | Animal models for hyponatremia are well-established and generally predictive. | High |

Q & A

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer : Adopt open-science practices: publish raw datasets, detailed protocols (e.g., step-by-step synthesis), and negative results. Use platforms like Zenodo for data archiving. Collaborate with independent labs for external validation .

Data Analysis and Reporting

Q. What statistical approaches are suitable for handling non-linear dose-response relationships in this compound assays?

Q. How can researchers ensure transparency when reporting conflicting results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.